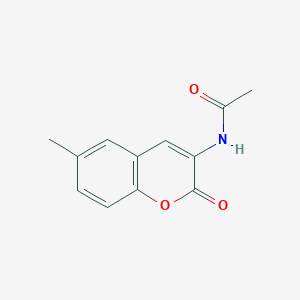![molecular formula C20H29N3O4 B5672352 3-{[(1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5672352.png)
3-{[(1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals that have been studied for their unique molecular and structural characteristics. Its relevance in scientific research stems from its distinctive molecular structure and the potential it holds for understanding the interactions and properties of similarly structured compounds.
Synthesis Analysis
The synthesis of related piperidine derivatives involves catalytic reactions that introduce functional groups into pyridine under mild conditions. Crotti et al. (2011) describe a regioselective introduction of a methoxycarbonyl methyl group into unsubstituted pyridine using copper(II) triflate, highlighting the compound's potential as a building block for polyfunctionalized derivatives (Crotti, Berti, & Pineschi, 2011).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined using X-ray diffraction analysis, revealing significant insights into their conformational flexibility and hydrogen bonding patterns. This flexibility and the ability to form extensive hydrogen bond networks are crucial for understanding the compound's molecular behavior (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Boto et al. (2001) developed a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines, showcasing the versatility of these compounds in forming bicyclic systems present in many natural products. This method highlights the compound's reactivity and potential for creating diverse molecular structures (Boto, Hernández, de Leon, & Suárez, 2001).
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and hydrogen bonding capabilities, are crucial for understanding the compound's stability and reactivity. The study by Khan et al. (2013) on the molecular structure of a related compound stabilized by hydrogen bonding and C-H…π interactions provides valuable insights into these aspects (Khan, Ibrar, Lal, Altaf, & White, 2013).
Chemical Properties Analysis
Research on the synthesis and structural analysis of pyridine derivatives by Ganapathy et al. (2015) highlights the compound's chemical properties, including its reactivity and potential for forming diverse molecular structures. This research is instrumental in understanding the compound's chemical behavior and its implications for further scientific studies (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Propiedades
IUPAC Name |
2-methoxy-1-[4-[3-(pyridin-3-ylmethoxy)piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-15-19(24)22-10-6-17(7-11-22)20(25)23-9-3-5-18(13-23)27-14-16-4-2-8-21-12-16/h2,4,8,12,17-18H,3,5-7,9-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZIAHUOQKJYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1-{[1-(Methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5672270.png)


![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]isonicotinamide hydrochloride](/img/structure/B5672287.png)
![1-methyl-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5672295.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5672303.png)
![N-benzyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide](/img/structure/B5672307.png)
![6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B5672320.png)
![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5672332.png)
![4-{2-[(5-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5672335.png)
![3-{2-[(2-amino-6-methylpyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5672347.png)
![(3aR*,9bR*)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5672359.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanamide hydrochloride](/img/structure/B5672367.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5672370.png)